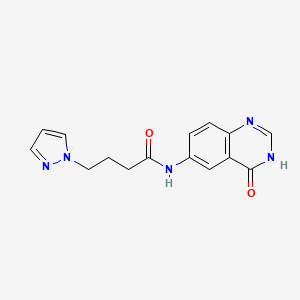

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide

Beschreibung

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is a synthetic small molecule characterized by a quinazolinone core fused with a pyrazole-containing butanamide side chain. Quinazolinone derivatives are well-documented in medicinal chemistry for their diverse biological activities, including kinase inhibition and anticancer properties. The pyrazole moiety is a common pharmacophore in drug design due to its hydrogen-bonding capabilities and metabolic stability. Structural elucidation of such compounds often relies on X-ray crystallography, where programs like SHELX (e.g., SHELXL for refinement) are critical for resolving bond lengths, angles, and intermolecular interactions .

Eigenschaften

Molekularformel |

C15H15N5O2 |

|---|---|

Molekulargewicht |

297.31 g/mol |

IUPAC-Name |

N-(4-oxo-3H-quinazolin-6-yl)-4-pyrazol-1-ylbutanamide |

InChI |

InChI=1S/C15H15N5O2/c21-14(3-1-7-20-8-2-6-18-20)19-11-4-5-13-12(9-11)15(22)17-10-16-13/h2,4-6,8-10H,1,3,7H2,(H,19,21)(H,16,17,22) |

InChI-Schlüssel |

NDYNOPXJGHHUFB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(N=C1)CCCC(=O)NC2=CC3=C(C=C2)N=CNC3=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ausgangsstoffe: Die Synthese beginnt typischerweise mit kommerziell erhältlichen Ausgangsstoffen wie 4-Oxo-3,4-dihydrochinazolin und 1H-Pyrazol.

Schritt 1 Bildung eines Zwischenprodukts: Der Chinazolinon-Kern wird funktionalisiert, um eine reaktive Gruppe wie ein Halogenid oder einen Ester einzuführen, der dann eine nukleophile Substitution eingehen kann.

Schritt 2 Kupplungsreaktion: Das funktionalisierte Chinazolinon wird unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin mit einem Pyrazolderivat gekoppelt.

Schritt 3 Bildung der Butanamid-Verknüpfung: Das Zwischenprodukt wird dann mit Butanoylchlorid oder einem ähnlichen Reagenz umgesetzt, um die endgültige Butanamid-Verknüpfung zu bilden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung des oben beschriebenen Synthesewegs für die großtechnische Synthese umfassen. Dies umfasst:

Optimierung der Reaktionsbedingungen: Temperatur, Lösungsmittel und Reaktionszeit werden optimiert, um Ausbeute und Reinheit zu maximieren.

Katalyse: Einsatz von Katalysatoren zur Verbesserung der Reaktionsgeschwindigkeit.

Reinigung: Techniken wie Umkristallisation, Chromatographie oder Destillation werden eingesetzt, um das Endprodukt zu reinigen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie

Synthetische Zwischenprodukte: Verwendung als Zwischenprodukte bei der Synthese komplexerer Moleküle.

Katalyse: Potenzielle Verwendung als Liganden in katalytischen Reaktionen.

Biologie

Enzymhemmung: Untersucht auf sein Potenzial, bestimmte Enzyme zu hemmen, was es zu einem Kandidaten für die Medikamentenentwicklung macht.

Rezeptorbindung: Untersucht auf seine Fähigkeit, an biologische Rezeptoren zu binden und so zelluläre Prozesse zu beeinflussen.

Medizin

Therapeutische Mittel: Untersucht auf sein Potenzial als Antikrebs-, Entzündungshemmungs- oder antimikrobielles Mittel.

Medikamentenentwicklung: Verwendung bei der Entwicklung neuer Pharmazeutika, die auf bestimmte Krankheiten abzielen.

Industrie

Materialwissenschaften:

Landwirtschaft: Untersucht auf seine Verwendung in Agrochemikalien, um Nutzpflanzen vor Schädlingen und Krankheiten zu schützen.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Oxo-3,4-dihydrochinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Chinazolinon-Kern und der Pyrazolring können mit aktiven Zentren von Enzymen interagieren und deren Aktivität hemmen. Diese Hemmung kann zelluläre Pfade stören und zu therapeutischen Wirkungen wie einer verringerten Entzündung oder Krebszellproliferation führen.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use as ligands in catalytic reactions.

Biology

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

Receptor Binding: Studied for its ability to bind to biological receptors, influencing cellular processes.

Medicine

Therapeutic Agents: Explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Drug Development: Used in the development of new pharmaceuticals targeting specific diseases.

Industry

Material Science:

Agriculture: Investigated for use in agrochemicals to protect crops from pests and diseases.

Wirkmechanismus

The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core and pyrazole ring can interact with active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

A rigorous comparison of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide with analogous compounds requires structural, pharmacological, and computational data. Despite this limitation, the following general comparisons can be inferred based on crystallographic methodologies and known quinazolinone/pyrazole chemistry:

Structural Comparisons

- Quinazolinone Derivatives: Compounds like gefitinib and erlotinib (EGFR inhibitors) share the quinazolinone scaffold but lack the pyrazole-butaneamide side chain. Structural refinements using SHELXL highlight that substitutions at the 6-position of quinazolinone (as in the target compound) often enhance binding to hydrophobic kinase pockets .

- Pyrazole-Containing Analogs : Molecules such as celecoxib (a COX-2 inhibitor) utilize pyrazole rings for target engagement. The butanamide linker in the target compound may improve solubility compared to aryl-sulfonamide groups in celecoxib.

Crystallographic Refinement Metrics

The SHELX system, particularly SHELXL, is a gold standard for small-molecule refinement.

| Parameter | Target Compound | Gefitinib | Celecoxib |

|---|---|---|---|

| Core Structure | Quinazolinone | Quinazolinone | Pyrazole |

| Key Functional Groups | Pyrazole-butaneamide | Anilino-methoxy | Sulfonamide |

| Refinement Software | SHELXL (hypothetical) | SHELXL | SHELXTL (Bruker AXS) |

| Common Applications | Kinase inhibition* | EGFR inhibition | COX-2 inhibition |

*Inferred based on structural homology.

Research Findings and Limitations

The absence of direct pharmacological or synthetic data in the provided evidence precludes a detailed analysis of the compound’s efficacy, toxicity, or mechanistic insights. However, the widespread use of SHELX tools in structural studies underscores their role in enabling precise comparisons of molecular geometries, which are foundational for structure-activity relationship (SAR) studies . Future research should prioritize experimental data on binding affinities, pharmacokinetics, and synthetic yields to contextualize this compound against established analogs.

Biologische Aktivität

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound based on diverse sources.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O2 |

| Molecular Weight | 272.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | [Insert InChI Key Here] |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 4-oxoquinazoline derivatives and pyrazole moieties. The synthesis may utilize various reaction conditions, including solvent choices and temperature control to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing quinazoline and pyrazole structures. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action :

- Case Studies :

Other Biological Activities

In addition to anticancer effects, preliminary data suggest that this compound may possess other biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

Research Findings

A comprehensive review of literature reveals the following findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.